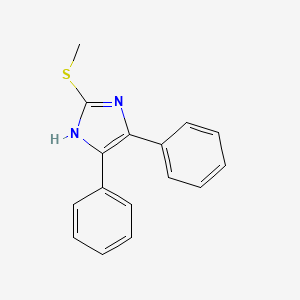

2-(methylthio)-4,5-diphenyl-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

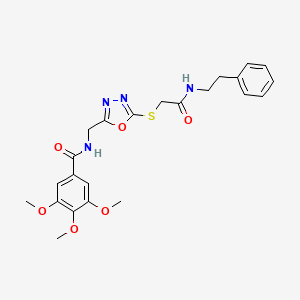

2-(methylthio)-4,5-diphenyl-1H-imidazole is a chemical compound that has been extensively studied in scientific research. It is a member of the imidazole family of compounds and is known for its potential applications in various fields, including medicine and agriculture. In

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity and Reaction Pathways

Imidazole derivatives are known for their antioxidant properties, as demonstrated in assays like the ABTS/PP decolorization assay. Such assays reveal the antioxidant capacity through specific reaction pathways, highlighting the diverse chemical interactions imidazole compounds can engage in, including coupling reactions and oxidative degradation. This suggests that derivatives such as 2-(methylthio)-4,5-diphenyl-1H-imidazole could potentially be explored for their antioxidant capabilities (Ilyasov et al., 2020).

Immune Response Modulation

Imidazole compounds have been studied for their ability to modulate immune responses. For instance, imiquimod and its analogues, belonging to the class of non-nucleoside imidazoquinolinamines, have demonstrated potential in activating the immune system through the induction of cytokines. This suggests that derivatives like 2-(methylthio)-4,5-diphenyl-1H-imidazole could be researched for similar immunomodulatory effects (Syed, 2001).

Antimicrobial Activities

Imidazole derivatives are widely utilized in pharmaceuticals for their antimicrobial properties. These compounds serve as a basis for manufacturing anti-fungal drugs and bactericides, showcasing their efficacy against a variety of microorganisms. The structural features of imidazoles, including those of 2-(methylthio)-4,5-diphenyl-1H-imidazole, provide a promising framework for developing new antimicrobial agents (American Journal of IT and Applied Sciences Research, 2022).

Corrosion Inhibition

The imidazole framework is also significant in the field of corrosion inhibition. Imidazoline derivatives, which share a similar core structure with imidazole compounds, have shown effectiveness in protecting metal surfaces against corrosion. This suggests a potential application for 2-(methylthio)-4,5-diphenyl-1H-imidazole in developing new corrosion inhibitors for industrial applications (Sriplai & Sombatmankhong, 2023).

Cancer Research and Therapeutics

Imidazole derivatives exhibit a range of biological activities that are beneficial in cancer research and therapeutics. They have been explored for antitumor, antiproliferative, and other anticancer activities. Research into compounds like 2-(methylthio)-4,5-diphenyl-1H-imidazole could uncover new pathways for cancer treatment, taking advantage of the imidazole ring's pharmacological properties (Sharma et al., 2016).

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been reported to target specific receptors or enzymes . For instance, some imidazole derivatives are known to interact with purine receptors

Mode of Action

Based on its structural similarity to other imidazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby affecting its function.

Biochemical Pathways

For instance, some imidazole derivatives have been shown to influence the FtsZ polymerization in bacterial cells

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . For instance, some imidazole derivatives have been reported to exhibit good bioavailability and moderate persistence in the body

Result of Action

For instance, some imidazole derivatives have been shown to possess antibacterial activity

Action Environment

It’s worth noting that the activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances

Eigenschaften

IUPAC Name |

2-methylsulfanyl-4,5-diphenyl-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-19-16-17-14(12-8-4-2-5-9-12)15(18-16)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYCCFMGPGRPID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2807927.png)

![Methyl 6-benzyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2807937.png)

![4-Benzyl-1-{imidazo[1,2-b]pyridazine-6-carbonyl}piperidine](/img/structure/B2807940.png)